molecular formula C17H18N2 B1370065 3-(2-Phenylindol-1-yl)propan-1-amine

3-(2-Phenylindol-1-yl)propan-1-amine

Cat. No.: B1370065
M. Wt: 250.34 g/mol
InChI Key: GJRLBGNXSJZXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenylindol-1-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(2-Phenylindol-1-yl)propan-1-amine, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylindol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indoline derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Phenylindol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylindol-1-yl)propan-1-amine is unique due to its specific structure, which allows it to interact with different molecular targets compared to other indole derivatives.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3-(2-phenylindol-1-yl)propan-1-amine

InChI

InChI=1S/C17H18N2/c18-11-6-12-19-16-10-5-4-9-15(16)13-17(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12,18H2

InChI Key

GJRLBGNXSJZXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCN

Origin of Product

United States

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